Advanced Structural and Physicochemical Profiling of 7-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid in Medicinal Chemistry
Advanced Structural and Physicochemical Profiling of 7-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic deployment of heterocyclic bioisosteres is critical for optimizing pharmacokinetic and pharmacodynamic profiles. 7-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (also known as 7-cyano-6-azaindole-3-carboxylic acid, CAS: 1190318-42-3)[1] represents a highly specialized, multifunctional building block. By replacing the traditional indole core with a 6-azaindole and installing a strongly electron-withdrawing cyano group at the 7-position, medicinal chemists can precisely modulate the molecule's hydrogen-bonding network, pKa, and metabolic stability.
This technical guide provides an in-depth analysis of the structural biology, physicochemical properties, synthetic causality, and application workflows for this critical intermediate, empowering researchers to leverage its full potential in targeted protein degradation and kinase inhibitor design.
Chemical Identity & Structural Logic
The utility of 7-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid stems from its unique tripartite pharmacophore[2]:
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The 6-Azaindole Core: The substitution of a carbon atom for a nitrogen at position 6 introduces a potent hydrogen bond acceptor. Coupled with the pyrrole N1-H (a hydrogen bond donor), this creates an ideal motif for binding to the hinge region of kinases.
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The 7-Cyano Group: Positioned adjacent to the pyridine nitrogen, this electron-withdrawing group (EWG) serves two purposes. First, it lowers the pKa of the N1 proton, enhancing its strength as a hydrogen bond donor. Second, it sterically and electronically shields the 7-position from oxidative metabolism (e.g., by CYP450 enzymes), drastically improving the molecule's half-life.
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The 3-Carboxylic Acid: This moiety acts as a highly versatile synthetic handle, allowing for rapid functionalization via amide coupling to target solvent-exposed regions or specific basic residues within protein binding pockets[3].
Quantitative Physicochemical Profile
| Property | Value |
| Chemical Name | 7-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid |
| Common Synonym | 7-Cyano-6-azaindole-3-carboxylic acid |
| CAS Registry Number | 1190318-42-3 |
| Molecular Formula | C9H5N3O2 |
| Molecular Weight | 187.16 g/mol |
| Topological Polar Surface Area (TPSA) | ~89.8 Ų |
| Hydrogen Bond Donors | 2 (Pyrrole NH, Carboxylic OH) |
| Hydrogen Bond Acceptors | 4 (Pyridine N, Cyano N, Carboxyl C=O, Carboxyl OH) |
Synthetic Methodology & Causality
The synthesis of highly functionalized azaindoles requires strict regiocontrol. The following workflow details the de novo construction of the target molecule from the base 6-azaindole core, explaining the mechanistic rationale behind each transformation.
Protocol: Regioselective Synthesis Workflow
Step 1: N-Oxidation and Reissert-Henze Cyanation
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Procedure: React 6-azaindole with mCPBA in DCM at 0°C to generate the N-oxide. Subsequently, treat the intermediate with TMSCN and DBU in acetonitrile.
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Causality: The electron-deficient pyridine nitrogen is oxidized to lower the LUMO energy of the ring system, activating the adjacent C7 position. DBU facilitates a rearomatization-driven elimination, allowing the cyanide ion to regioselectively attack C7, installing the nitrile group without disrupting the pyrrole ring.
Step 2: Vilsmeier-Haack Formylation
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Procedure: React 7-cyano-6-azaindole with POCl₃ in DMF at 80°C, followed by aqueous hydrolysis.
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Causality: DMF and POCl₃ react to form the highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent). Because the pyrrole ring is electron-rich, it acts as an enamine, attacking the electrophile specifically at the most nucleophilic C3 position to yield the C3-aldehyde.
Step 3: Pinnick Oxidation
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Procedure: Treat the resulting aldehyde with NaClO₂ and NaH₂PO₄ in a t-BuOH/H₂O mixture, using 2-methyl-2-butene as a scavenger.
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Causality: NaClO₂ smoothly oxidizes the aldehyde to the carboxylic acid. The NaH₂PO₄ buffer maintains a mildly acidic pH (~3.5) necessary to generate the active chlorous acid. Crucially, 2-methyl-2-butene scavenges the destructive hypochlorite byproduct, preventing oxidative cleavage of the sensitive azaindole core and leaving the cyano group intact.
Synthetic workflow for 7-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid via Pinnick oxidation.
Experimental Workflow: Self-Validating Amide Coupling
In drug development, the primary application of this molecule is its conjugation to complex amine scaffolds. Because the azaindole core can be electronically deactivated by the 7-cyano group, standard coupling agents (like EDC/HOBt) often fail or result in low yields.
Protocol: HATU-Mediated Amide Conjugation
Objective: Conjugate 7-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid to a primary amine pharmacophore with high fidelity.
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Activation Phase: Dissolve 1.0 eq of the carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 3.0 eq of DIPEA.
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Causality: DIPEA (a non-nucleophilic base) deprotonates the acid, allowing it to attack the uronium salt of HATU. The azabenzotriazole ring of HATU rapidly forms an active HOAt ester, which is highly reactive yet resistant to epimerization.
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Validation Check 1: A distinct color change (typically to pale yellow/orange) and TLC monitoring (UV 254 nm) should confirm the complete consumption of the starting acid within 15–30 minutes.
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Nucleophilic Addition: Add 1.1 eq of the target amine to the activated mixture. Stir at room temperature for 2–4 hours.
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Causality: The amine attacks the electrophilic carbonyl of the HOAt ester, displacing the HOAt leaving group to form the thermodynamically stable amide bond.
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Validation Check 2: LC-MS analysis of a 1 µL aliquot must reveal the product mass [M+H]⁺ and the total disappearance of the activated ester intermediate.
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Quench and Extraction (Workup): Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x).
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Causality: NaHCO₃ neutralizes residual acid and forces HOAt/HATU byproducts into the aqueous layer. EtOAc selectively partitions the neutral amide product.
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Validation Check 3: Wash the combined organic layers with 5% aqueous LiCl or brine (3x). This step is critical; it completely removes residual DMF, ensuring a clean crude NMR spectrum without solvent suppression artifacts. Dry over Na₂SO₄, filter, and concentrate.
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Applications in Targeted Protein Degradation (IAP Inhibitors)
Beyond kinase inhibition, azaindole-3-carboxylic acids have found profound utility in the design of Inhibitor of Apoptosis Protein (IAP) antagonists [4]. Tumor cells frequently overexpress IAPs (such as cIAP1, cIAP2, and XIAP) to sabotage apoptosis by binding and neutralizing caspases.
By coupling 7-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid to Smac (Second mitochondria-derived activator of caspases) mimetic scaffolds, researchers can synthesize bivalent/dimeric IAP inhibitors[4]. The azaindole core mimics the natural binding interactions within the BIR3 domains of IAPs. Once bound, these bivalent molecules induce the rapid polyubiquitination and proteasomal degradation of cIAP1/2, thereby relieving the inhibition on Caspase 9 and triggering tumor cell apoptosis.
Mechanism of action for bivalent IAP inhibitors utilizing the azaindole-3-carboxylic acid motif.
Conclusion
7-Cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a triumph of rational bioisosteric design. By understanding the causal relationships between its structural electronics and its chemical reactivity, researchers can effectively utilize this compound to bypass metabolic liabilities and access novel chemical space in the pursuit of advanced therapeutics.
References
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Title: 7-Cyano-6-azaindole-3-carboxylic acid — Chemical Substance Information Source: NextSDS URL: [Link]
- Title: WO2012080271A1 - Dimeric IAP inhibitors Source: Google Patents URL
